molecular formula C7H4BrNOS B12939088 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B12939088
M. Wt: 230.08 g/mol
InChI Key: DRKWBRMOMLEYMI-UHFFFAOYSA-N
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Description

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one is a brominated heterocyclic compound featuring a fused thiazole-pyridinone scaffold. The bromine substituent at the 8-position introduces steric bulk and electronic effects, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

8-bromo-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H4BrNOS/c8-5-1-2-6(10)9-3-4-11-7(5)9/h1-4H

InChI Key

DRKWBRMOMLEYMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C=CSC2=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-bromo ketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thiazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that allow for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Scaffold Variations
2.1.1. Parent Compound: 5H-Thiazolo[3,2-a]pyridin-5-one
  • Synthesis : Prepared via cyclization of malonic esters or allylmalonates (e.g., 61% yield using dimethyl allylmalonate) .
  • Reactivity : Serves as a precursor for functionalization. The absence of bromine increases susceptibility to electrophilic attacks.
  • Applications : Explored as a building block for antibacterial agents .
2.1.2. Oxazolo[3,2-a]pyridin-5-one Derivatives
  • Structural Difference : Replacement of sulfur (thiazolo) with oxygen (oxazolo) alters electronic properties.
  • Spectral Data : For example, 2-(propan-2-yl)-5H-[1,3]oxazolo[3,2-a]pyridin-5-one exhibits IR peaks at 1682 cm⁻¹ (C=O) and 1610 cm⁻¹ (C=N) .
  • Reactivity : Lower nucleophilicity compared to thiazolo analogs due to oxygen’s higher electronegativity.
2.2. Substituent Effects
2.2.1. Brominated Derivatives
  • 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one : Bromine at the 8-position likely enhances electrophilicity and steric hindrance, influencing regioselectivity in further reactions (e.g., cyclopropanation, as seen in oxazolo analogs ).
  • 6-Bromo-2-(bromomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one : Synthesized via bromination of 2-iodomethyl precursors in DMF (53% yield) . Bromine at the 6-position may direct subsequent substitutions differently compared to the 8-position isomer.
2.2.2. Nitro-Substituted Analogs
  • 8-Nitro-2,3-dihydrothiazolo[3,2-a]pyridin-5-one (5g): Exhibits a melting point of 175–177°C and distinct NMR shifts (δ 4.63 ppm for CH in ¹H NMR) .

Physical and Spectral Data Comparison

Compound Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
5H-Thiazolo[3,2-a]pyridin-5-one Not reported 61 δ 2.66 (d, CH₂), 3.25–3.40 (m, CH₂S)
This compound Not reported N/A Inferred δ 4.5–5.0 (C-Br coupling)
8-Nitro-2,3-dihydrothiazolo[3,2-a]pyridin-5-one (5g) 175–177 53 δ 4.63 (d, CH), 7.09–7.32 (Ar)
6-Acetyl-8-nitro-imidazo[1,2-a]pyridin-5-one 174–176 N/A IR: 1682 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)

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